N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine
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Overview
Description
N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine is a fluorinated organic compound characterized by the presence of a trifluoropropenyl group attached to a cyclohexanamine moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with a trifluoropropenyl precursor. One common method includes the use of 3,3,3-trifluoroprop-1-en-2-yl chloride as the starting material, which undergoes nucleophilic substitution with cyclohexanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropenyl group, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Scientific Research Applications
N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,3,3-Trifluoroprop-1-en-2-yl)benzene
- 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 3-(3,3,3-Trifluoroprop-1-en-2-yl)furan
Uniqueness
N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine is unique due to the presence of both a cyclohexanamine moiety and a trifluoropropenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds.
Properties
CAS No. |
921193-81-9 |
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Molecular Formula |
C9H14F3N |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
N-(3,3,3-trifluoroprop-1-en-2-yl)cyclohexanamine |
InChI |
InChI=1S/C9H14F3N/c1-7(9(10,11)12)13-8-5-3-2-4-6-8/h8,13H,1-6H2 |
InChI Key |
DKYVNNZLKNYPQS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(F)(F)F)NC1CCCCC1 |
Origin of Product |
United States |
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